molecular formula C5H6BrClN2 B11893515 2-(Bromomethyl)pyrazine hydrochloride

2-(Bromomethyl)pyrazine hydrochloride

Cat. No.: B11893515
M. Wt: 209.47 g/mol
InChI Key: BCEPPEUHTWBWQL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyrazine hydrochloride is a chemical compound with the molecular formula C5H6BrClN2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a bromomethyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)pyrazine hydrochloride typically involves the bromination of methylpyrazine. One common method includes the reaction of methylpyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the methyl group, resulting in the formation of 2-(Bromomethyl)pyrazine. The hydrochloride salt is then obtained by treating the bromomethylpyrazine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)pyrazine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azidomethylpyrazine, thiocyanatomethylpyrazine, and methoxymethylpyrazine.

    Oxidation: Products include pyrazinecarboxylic acids or pyrazinecarboxaldehydes.

    Reduction: The major product is methylpyrazine.

Scientific Research Applications

2-(Bromomethyl)pyrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pyrazine derivatives and as a building block in organic synthesis.

    Biology: The compound is utilized in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)pyrazine hydrochloride involves its interaction with nucleophiles due to the presence of the electrophilic bromomethyl group. This interaction can lead to the formation of covalent bonds with various biological targets, potentially inhibiting enzyme activity or altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyrazine hydrochloride
  • 2-(Iodomethyl)pyrazine hydrochloride
  • 2-(Fluoromethyl)pyrazine hydrochloride

Comparison

2-(Bromomethyl)pyrazine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. Bromine is a better leaving group than chlorine and fluorine, making this compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom’s size and electron-withdrawing properties influence the compound’s overall reactivity and stability.

Properties

Molecular Formula

C5H6BrClN2

Molecular Weight

209.47 g/mol

IUPAC Name

2-(bromomethyl)pyrazine;hydrochloride

InChI

InChI=1S/C5H5BrN2.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H

InChI Key

BCEPPEUHTWBWQL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CBr.Cl

Origin of Product

United States

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